molecular formula C10H21N3O2 B2797443 tert-butyl N-[trans-4-amino-3-piperidyl]carbamate CAS No. 1903833-97-5

tert-butyl N-[trans-4-amino-3-piperidyl]carbamate

Cat. No.: B2797443
CAS No.: 1903833-97-5
M. Wt: 215.297
InChI Key: PSLKAXGDGMUXHK-HTQZYQBOSA-N
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Description

tert-Butyl N-[trans-4-amino-3-piperidyl]carbamate is a piperidine-based carbamate derivative widely utilized as a key intermediate in pharmaceutical synthesis. Its structure features a trans configuration at the 3- and 4-positions of the piperidine ring, with an amino group at position 4 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. This compound is critical in medicinal chemistry for constructing bioactive molecules, particularly kinase inhibitors and protease modulators, due to its stereochemical rigidity and compatibility with diverse synthetic routes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-aminopiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6,11H2,1-3H3,(H,13,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLKAXGDGMUXHK-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[trans-4-amino-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with trans-4-amino-3-piperidyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dichloromethane or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[trans-4-amino-3-piperidyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H21N3O2
  • Molecular Weight : 215.29 g/mol
  • IUPAC Name : tert-butyl N-[(3S,4S)-4-aminopiperidin-3-yl]carbamate

The compound features a tert-butyl group linked to a piperidine derivative, which contributes to its unique reactivity and biological activity.

Chemistry

Tert-butyl N-[trans-4-amino-3-piperidyl]carbamate serves as a versatile building block in organic synthesis. It can be employed in the development of more complex molecules, particularly in creating pharmaceuticals and agrochemicals. Its structural characteristics allow for various chemical transformations, making it valuable in synthetic chemistry.

Biology

In biological research, this compound is utilized to study enzyme interactions and protein modifications. Its ability to bind to specific molecular targets enables researchers to investigate its effects on biological pathways, particularly those involving enzyme inhibition and receptor modulation.

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit several pharmacological properties:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting potential for this compound in developing new antimicrobial agents.
  • Neuroprotective Effects : Research indicates that it may play a role in protecting neuronal cells from toxicity associated with neurodegenerative diseases such as Alzheimer's disease.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for drug development targeting specific diseases.

Neuroprotection Studies

Recent studies have demonstrated that structurally related compounds can inhibit amyloid beta aggregation, suggesting that this compound may also offer neuroprotective benefits. For instance, research has shown that certain carbamates can protect neuronal cells from amyloid-induced toxicity, indicating potential applications in treating neurodegenerative conditions.

Enzyme Inhibition Research

Research into enzyme inhibition has revealed that derivatives of piperidine can significantly inhibit enzymes such as acetylcholinesterase and β-secretase. For example, studies have reported IC50 values in the low nanomolar range for these enzymes among similar compounds, implying that this compound may possess comparable inhibitory properties.

Antimicrobial Activity

Investigations into antimicrobial properties have shown that compounds with similar structures effectively inhibit bacterial growth. In vitro studies suggest that this compound may also exhibit antimicrobial potential against various pathogens.

Mechanism of Action

The mechanism of action of tert-butyl N-[trans-4-amino-3-piperidyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Substituent Variations and Stereochemical Differences

Compound Name Substituents/Modifications CAS Number Molecular Formula Key Applications/Notes References
tert-Butyl N-[trans-4-amino-3-piperidyl]carbamate trans-4-amino, 3-piperidyl Boc Not explicitly provided C₁₀H₁₉N₃O₂ Pharmaceutical intermediate (e.g., kinase inhibitors)
tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate trans-4-hydroxy, 3-piperidyl Boc 1052713-47-9 C₁₀H₂₀N₂O₃ Chiral building block for drug discovery
tert-Butyl N-[trans-3-methylpiperidin-4-yl]carbamate trans-3-methyl, 4-piperidyl Boc 1262787-66-5 C₁₁H₂₂N₂O₂ Modulates steric hindrance in target binding
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate trans-4-fluoro, 3-piperidyl Boc 1052713-47-9 C₁₀H₁₉FN₂O₂ Enhances metabolic stability in lead compounds
tert-Butyl N-[(3S,4R)-4-methoxypiperidin-3-yl]carbamate trans-4-methoxy, 3-piperidyl Boc 2253105-08-5 C₁₁H₂₂N₂O₃ Improves solubility and pharmacokinetics
tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate 3,3-dimethyl, 4-piperidyl Boc 544443-41-6 C₁₂H₂₄N₂O₂ Reduces conformational flexibility

Key Observations :

  • Amino vs.
  • Fluorine Substitution : The 4-fluoro analogue (CAS 1052713-47-9) is prized for its electron-withdrawing effects, which improve metabolic stability by resisting oxidative degradation .

Biological Activity

Tert-butyl N-[trans-4-amino-3-piperidyl]carbamate is an organic compound with significant implications in medicinal chemistry due to its structural characteristics. This compound, classified under carbamates, features a tert-butyl group attached to a piperidine derivative, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈N₂O₂, with a molecular weight of approximately 202.25 g/mol. The presence of a piperidine ring with an amino group at the 4-position and a carbamate functional group enhances its reactivity and biological interactions.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Anticancer Activity : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, certain compounds have shown cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
  • Neuroprotective Effects : The compound may inhibit key enzymes involved in neurodegenerative diseases. For example, it has been observed that similar derivatives can act as acetylcholinesterase (AChE) inhibitors, which are crucial in Alzheimer's disease therapy by preventing the breakdown of acetylcholine .
  • Anti-inflammatory Properties : In vitro studies demonstrate that related compounds can reduce inflammatory markers and oxidative stress in cellular models exposed to amyloid beta peptides (Aβ), suggesting potential applications in neuroinflammation .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaBiological Activity
Tert-butyl N-{[(3R,4R)-4-amino-tetrahydrofuran-3-yl]methyl}carbamateC₁₁H₁₈N₂O₂Anticancer properties
Tert-butyl N-[cis-(3-fluoropiperidin-4-yl)]carbamateC₁₂H₁₈F₂N₂O₂Enhanced AChE inhibition
Tert-butyl (3-amino-pyridin-4-yl)carbamateC₁₁H₁₄N₂O₂Cholinesterase inhibition

These compounds illustrate variations in structure that may influence their biological activity and synthetic utility.

Study on Neuroprotective Effects

In a study examining the neuroprotective effects of related carbamates, the M4 compound demonstrated moderate protective effects against Aβ-induced toxicity in astrocytes. It was found to reduce levels of TNF-α and free radicals in cell cultures . In vivo studies indicated that while M4 showed some protective effects, it was less effective than established treatments like galantamine due to bioavailability issues .

Cancer Therapy Research

Another study explored the anticancer potential of piperidine derivatives. The results indicated that these compounds could enhance apoptosis in cancer cell lines through specific interactions with cellular pathways involved in tumor progression. The findings support the hypothesis that structural modifications can significantly impact the efficacy of these compounds as therapeutic agents .

Q & A

Q. What are the common synthetic routes for tert-butyl N-[trans-4-amino-3-piperidyl]carbamate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step sequences, including carbamate formation and stereochemical control. A general approach includes:

  • Step 1 : Protection of the piperidine nitrogen using tert-butyl carbamate under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF .
  • Step 2 : Introduction of the trans-4-amino group via selective amination, often employing reagents like ammonia or hydroxylamine in the presence of transition-metal catalysts (e.g., Pd/C) under hydrogen atmospheres .
  • Critical Conditions : Temperature control (0–25°C), inert gas purging to prevent oxidation, and rigorous purification via column chromatography or recrystallization to isolate the trans isomer .

Q. How is the trans configuration of the 4-amino-3-piperidyl group confirmed experimentally?

The stereochemistry is validated using:

  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., as seen in analogous piperidine carbamates) .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between protons on C3 and C4 of the piperidine ring distinguish cis vs. trans configurations .
  • Chiral HPLC : Separates enantiomers to confirm stereochemical purity .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as:

  • A key intermediate for synthesizing bioactive molecules targeting enzymes (e.g., kinases) or G-protein-coupled receptors (GPCRs) .
  • A protecting-group strategy for amino functionalities during multi-step syntheses of peptidomimetics or small-molecule inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives bearing trans-4-amino-3-piperidylcarbamate moieties?

Discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) vs. electron-donating groups (e.g., methyl) alter receptor-binding kinetics. Compare analogs from structure-activity relationship (SAR) studies .
  • Assay variability : Standardize in vitro models (e.g., cell lines, enzyme sources) and validate with orthogonal techniques like surface plasmon resonance (SPR) for binding affinity .
  • Metabolic stability : Differences in hepatic microsomal stability (e.g., CYP450 interactions) can explain in vivo efficacy variations .

Q. What methodologies optimize the regioselective alkylation of the piperidine ring during synthesis?

Strategies include:

  • Directed metalation : Use of lithiating agents (e.g., LDA) at low temperatures (-78°C) to deprotonate specific positions on the piperidine ring .
  • Protecting-group tuning : Temporary protection of the amino group with Boc or Fmoc to direct alkylation to the C3 position .
  • Computational modeling : DFT calculations predict reactive sites, guiding reagent selection (e.g., soft vs. hard electrophiles) .

Q. How does the trans-4-amino group influence binding to biological targets compared to cis or unsubstituted analogs?

The trans configuration:

  • Enhances hydrogen-bonding networks with target proteins (e.g., kinase ATP pockets) due to spatial alignment of the amino group .
  • Reduces steric hindrance compared to bulkier cis substituents, improving ligand-receptor complementarity .
  • Modulates solubility and logP : Amino group orientation affects partition coefficients, influencing cellular uptake .

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